molecular formula C16H23NSi2 B1585568 1,3-Diphenyl-1,1,3,3-tetramethyldisilazane CAS No. 3449-26-1

1,3-Diphenyl-1,1,3,3-tetramethyldisilazane

Cat. No. B1585568
CAS RN: 3449-26-1
M. Wt: 285.53 g/mol
InChI Key: HIMXYMYMHUAZLW-UHFFFAOYSA-N
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Description

1,3-Diphenyl-1,1,3,3-tetramethyldisilazane (DMTD) is a silicon-based organic compound that has been used for decades in a variety of scientific applications. DMTD is a stable, colorless, and non-volatile liquid that is insoluble in water but soluble in many organic solvents. It is the most widely used silicon-based reagent in organic synthesis and has been used to synthesize a variety of compounds, including pharmaceuticals and other specialty chemicals.

Scientific Research Applications

1. Calorimetric Studies and Glass Transition Observations

1,3-Diphenyl-1,1,3,3-tetramethyldisilazane has been studied for its unique properties in calorimetric studies. Fujimori, Mizukami, and Oguni (1996) observed α- and β-glass transitions in its liquid state and another glass transition in its crystalline state, making it a rare substance to exhibit such transitions in both states. This research provides insights into the molecular motions and transitions of this compound under different temperature conditions (Fujimori, Mizukami, & Oguni, 1996).

2. Building Blocks in Syntheses of Silsesquioxanes

This compound has been utilized as a building block in the synthesis of novel 1,3-diphenyldisiloxanes. Seto et al. (2003) investigated its use in vapor-phase hydrolytic condensation reactions, leading to various derivatives with potential applications in materials science and organic synthesis (Seto et al., 2003).

3. Mechanistic Insights into Chromophore Formation

In the field of organic chemistry, this compound has contributed to understanding the formation of tetraarylazadipyrromethenes. Grossi et al. (2012) used it to gain insights into the complex reaction pathways involved in generating these chromophores, highlighting its role in studying reaction mechanisms (Grossi et al., 2012).

4. Role in Hydrosilylation Reactions

The compound has been studied for its reactivity in hydrosilylation reactions. Rasul and Son (2002) explored its use in producing macrocycles, demonstrating its potential in creating complex organic structures (Rasul & Son, 2002).

5. Photolysis Studies and Reactive Intermediate Formation

Research by Toltl and Leigh (1998) involved the direct irradiation of derivatives of this compound, leading to the formation of other reactive intermediates. This study hasimplications in understanding the photolytic behavior and the formation of various reactive species in organic reactions (Toltl & Leigh, 1998).

6. Mesoporous Silica Functionalization

In the field of materials science, this compound has been used to functionalize mesoporous silicas. Kidder et al. (2005) described a novel method to graft aromatic phenols onto mesoporous silicas using this compound, highlighting its utility in synthesizing nanostructured materials (Kidder et al., 2005).

7. Development of Alternate Copolymers

Jing-bo and Ze-min (2005) synthesized alternate copolymers by using this compound, demonstrating its significance in polymer chemistry. Their work illustrates the potential of this compound in developing new polymeric materials (Jing-bo & Ze-min, 2005).

8. Exploration of Electroconductive Complexes

Takahashi and Nihira (1989) studied derivatives of this compound in forming electroconductive complexes, highlighting its role in the development of materials with electrical conductivity applications (Takahashi & Nihira, 1989).

9. Involvement in Organometallic Chemistry

The compound's reactivity in organometallic chemistry was demonstrated by Tanaka et al. (1997), who explored its reactions in the formation of alkyl(silyl)palladium complexes, relevant to catalysis (Tanaka et al., 1997).

10. Pharmaceutical Research

While focusing on non-drug-related applications, it's noteworthy that compounds related to this compound have been explored in pharmaceutical research. For instance, Bandgar et al. (2009) investigated pyrazole chalcones, structurally related to this compound, for their anti-inflammatory, antioxidant, and antimicrobial properties, providing insights into potential pharmaceutical applications (Bandgar et al., 2009).

properties

IUPAC Name

[[[dimethyl(phenyl)silyl]amino]-dimethylsilyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NSi2/c1-18(2,15-11-7-5-8-12-15)17-19(3,4)16-13-9-6-10-14-16/h5-14,17H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMXYMYMHUAZLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1=CC=CC=C1)N[Si](C)(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50956023
Record name N-[Dimethyl(phenyl)silyl]-1,1-dimethyl-1-phenylsilanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50956023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3449-26-1
Record name N-(Dimethylphenylsilyl)-1,1-dimethyl-1-phenylsilanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3449-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Dimethylphenylsilyl)-1,1-dimethyl-1-phenylsilylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003449261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[Dimethyl(phenyl)silyl]-1,1-dimethyl-1-phenylsilanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50956023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(dimethylphenylsilyl)-1,1-dimethyl-1-phenylsilylamine
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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